5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde
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Overview
Description
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is an organic compound with a pyridine ring substituted with bromine, methoxy, and methyl groups, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde typically involves the bromination of 6-methoxy-4-methylpyridine-3-carbaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for bromination and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: The major product is 5-Bromo-6-methoxy-4-methylpyridine-3-carboxylic acid.
Reduction: The major product is 5-Bromo-6-methoxy-4-methylpyridine-3-methanol.
Coupling Reactions: The products are often biaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-methylpyridine: Similar structure but lacks the aldehyde group.
6-Methoxy-4-methylpyridine-3-carbaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-2-hydroxy-4-methylpyridine: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both bromine and an aldehyde group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(4-11)3-10-8(12-2)7(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLXKYBMEKSDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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